1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine

Descripción general

Descripción

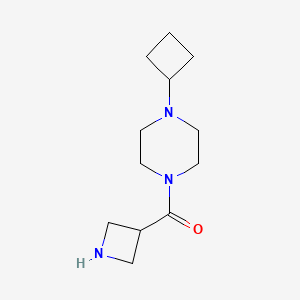

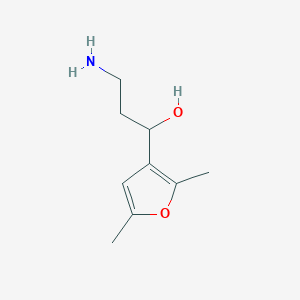

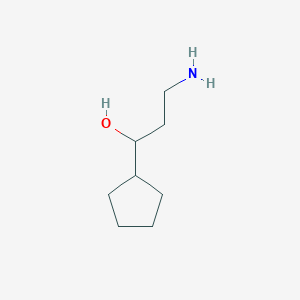

1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine (ACBP) is a cyclic amine compound with a unique chemical structure. It belongs to the group of azetidines, which are heterocyclic compounds containing nitrogen and carbon atoms. ACBP has been studied for its potential applications in various fields, including biomedical and pharmaceutical research.

Aplicaciones Científicas De Investigación

Synthesis and Applications in Drug Discovery

1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine and related azetidine derivatives have applications primarily in the synthesis of various compounds and drug discovery. Azetidines, including azetidin-2-ones, are known for their thermal stability and utility in synthesizing amides, alkenes, and amines. These derivatives can be synthesized from various precursors and are used in creating cyclic products like piperidines, pyrrolidines, and pyrroles. Additionally, they have shown potential in applications such as enzyme inhibitors and anticancer agents (Singh, D’hooghe, & Kimpe, 2008).

Another study focused on 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine. These were designed and synthesized to demonstrate increased size and conformational flexibility compared to parent heterocycles, indicating their usefulness as building blocks in lead optimization programs for drug development (Feskov et al., 2019).

Use in Antibacterial Agents

Azetidine derivatives, including 1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine, have shown significant potential as antibacterial agents. A study reported the synthesis of some azetidin-2-one derivatives, demonstrating notable activity against various bacteria and fungi, highlighting their importance in developing new antibacterial compounds (Mohite & Bhaskar, 2011).

Advanced Synthesis Techniques

Advanced synthesis techniques involving azetidines have been explored, such as gold-catalyzed intermolecular oxidation of alkynes. This approach facilitates the creation of azetidin-3-ones, offering a path to synthesize functionalized azetidines, which are essential in various biological applications (Ye, He, & Zhang, 2011).

Structural Analysis and Transformation Studies

Structural analysis of azetidine derivatives, including 1-(diphenylmethyl)azetidin-3-ol, has contributed to understanding their molecular geometry, essential for their application in synthesis and drug design. Such studies help in stabilizing molecular structures through intermolecular hydrogen bonds (Ramakumar, Venkatesan, & Rao, 1977).

Moreover, the transformation of certain azetidine derivatives into other useful compounds, such as 3-aryl-2-(ethylamino)propan-1-ols, has been investigated. This process involves a sequence of reactions, demonstrating the versatility of azetidine compounds in chemical synthesis (Mollet, D’hooghe, & de Kimpe, 2011).

Propiedades

IUPAC Name |

azetidin-3-yl-(4-cyclobutylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O/c16-12(10-8-13-9-10)15-6-4-14(5-7-15)11-2-1-3-11/h10-11,13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVCHLXGFGAZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCN(CC2)C(=O)C3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate](/img/structure/B1375254.png)

![1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1375271.png)

![[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B1375276.png)